Cas no 833-48-7 (Dibenzosuberane (DISCONTINUED))

Dibenzosuberane (DISCONTINUED) structure
833-48-7 structure
Nombre del producto:Dibenzosuberane (DISCONTINUED)
Número CAS:833-48-7
MF:C15H14
Megavatios:194.271664142609
CID:726968
PubChem ID:24893334

Dibenzosuberane (DISCONTINUED) Propiedades químicas y físicas

Nombre e identificación

    • 5H-Dibenzo[a,d]cycloheptene,10,11-dihydro-
    • 10,11-Dihydro-5h-Dibenzo[a,d]Cycloheptene
    • 6,11-dihydro-5H-dibenzo[2,1-b:2',1'-f][7]annulene
    • Dibenzosuberane
    • 1,2,4,5-dibenzocycloheptane
    • 10,11-dihydro-5h-dibenzo[a,d][7]annulene
    • 5H-Dibenzo[a,d]cycloheptene,10,11-dihydro
    • dibenzo[a,d]cycloheptane
    • Dibenzocycloheptadiene
    • Dibenzocycloheptene
    • NSC 86156
    • 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene (ACI)
    • 1,2:4,5-Dibenzocycloheptane
    • 10,11-Dihydrodibenzo[a,d]cycloheptene
    • 2,3:6,7-Dibenzosuberan
    • Dibenzo[a,d][1,4]cycloheptadiene
    • Suberane
    • 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene (Dibenzosuberane)
    • Dibenzosuberane (DISCONTINUED)
    • Renchi: 1S/C15H14/c1-3-7-14-11-15-8-4-2-6-13(15)10-9-12(14)5-1/h1-8H,9-11H2
    • Clave inchi: PJQCANLCUDUPRF-UHFFFAOYSA-N
    • Sonrisas: C1C=C2CC3C(CCC2=CC=1)=CC=CC=3

Atributos calculados

  • Calidad precisa: 194.11000
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 0
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 0
  • Complejidad: 186
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Xlogp3: nothing
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: Gray white crystalline powder
  • Denso: 1.056±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 74-76 °C (lit.)
  • Punto de ebullición: 160-165 °C/2 mmHg(lit.)
  • índice de refracción: 1.5000 (estimate)
  • Disolución: Insuluble (2.3E-4 g/L) (25 ºC),
  • PSA: 0.00000
  • Logp: 3.37600
  • Disolución: Not determined

Dibenzosuberane (DISCONTINUED) Información de Seguridad

  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Instrucciones de Seguridad: S24/25

Dibenzosuberane (DISCONTINUED) Datos Aduaneros

  • Código HS:2902909090
  • Datos Aduaneros:

    China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

Dibenzosuberane (DISCONTINUED) PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA03005-5g
10,11-Dihydro-5H-dibenzo[a,d][7]annulene
833-48-7
5g
¥1438.0 2021-09-04
TRC
D416935-2.5g
Dibenzosuberane (DISCONTINUED)
833-48-7
2.5g
$ 173.00 2023-09-07
TRC
D416935-25g
Dibenzosuberane (DISCONTINUED)
833-48-7
25g
$ 1328.00 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
D104957-5G
Dibenzosuberane (DISCONTINUED)
833-48-7 98%
5G
¥1159.87 2022-02-24
TRC
D416935-2500mg
Dibenzosuberane
833-48-7
2500mg
$173.00 2023-05-18
A2B Chem LLC
AH49507-25g
10,11-Dihydro-5h-dibenzo[a,d]cycloheptene
833-48-7 98%
25g
$793.00 2024-04-19
A2B Chem LLC
AH49507-1g
10,11-Dihydro-5h-dibenzo[a,d]cycloheptene
833-48-7 98%
1g
$75.00 2024-04-19
A2B Chem LLC
AH49507-10g
10,11-Dihydro-5h-dibenzo[a,d]cycloheptene
833-48-7 98%
10g
$402.00 2024-04-19
TRC
D416935-25000mg
Dibenzosuberane
833-48-7
25g
$1326.00 2023-05-18
A2B Chem LLC
AH49507-5g
10,11-Dihydro-5h-dibenzo[a,d]cycloheptene
833-48-7 98%
5g
$239.00 2024-04-19

Dibenzosuberane (DISCONTINUED) Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Ammonium hydroxide Catalysts: Silica ,  Copper nitrate trihydrate Solvents: Water ;  20 min, pH 9, cooled
1.2 Solvents: Toluene ;  6 h, 1 atm, 90 °C
Referencia
Heterogeneous Cu-catalysts for the reductive deoxygenation of aromatic ketones without additives
Zaccheria, Federica; et al, Tetrahedron Letters, 2005, 46(45), 7743-7745

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Phosphinic acid ,  Iodine Solvents: Acetic acid
Referencia
Hypophosphorous acid-iodine: a novel reducing system. Part 1. Reduction of diaryl ketones to diaryl methylene derivatives
Hicks, Latorya D.; et al, Tetrahedron Letters, 2000, 41(41), 7817-7820

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: Nafion H Solvents: Benzene
2.1 Catalysts: Nitromethane ,  Aluminum chloride Solvents: Benzene
Referencia
A new route for the preparation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene using Friedel-Crafts intramolecular cyclobenzylation
Yamato, Takehiko; et al, Synthesis, 1991, (9), 699-700

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  0 °C; 14 h, 0 °C
2.1 Reagents: Triethylsilane Catalysts: 4-(1,1-Dimethylethyl)-4′-methyl-1,1′-biphenyl Solvents: 1,2-Dichloroethane ;  10 h, rt; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: Molybdenum oxide (MoO3) Solvents: 1,4-Dioxane ;  10 h, reflux
Referencia
Nanostructured molybdenum oxides and their catalytic performance in the alkylation of arenes
Wang, Feng; et al, Chemical Communications (Cambridge, 2008, (27), 3196-3198

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ,  Ammonium fluoride
Referencia
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
2.1 Catalysts: Nafion H Solvents: Benzene
3.1 Catalysts: Nitromethane ,  Aluminum chloride Solvents: Benzene
Referencia
A new route for the preparation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene using Friedel-Crafts intramolecular cyclobenzylation
Yamato, Takehiko; et al, Synthesis, 1991, (9), 699-700

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Nitromethane ,  Aluminum chloride Solvents: Benzene
Referencia
A new route for the preparation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene using Friedel-Crafts intramolecular cyclobenzylation
Yamato, Takehiko; et al, Synthesis, 1991, (9), 699-700

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Nitromethane
Referencia
Studies on selective preparation of aromatic compounds; 17. A new route for the preparation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Tashiro, Masashi; et al, Synthesis, 1978, (3), 214-15

Métodos de producción 10

Condiciones de reacción
1.1 -
2.1 Reagents: Deuterium ;  3 K
Referencia
Activation of Molecular Hydrogen by Arylcarbenes
Mendez-Vega, Enrique; et al, Chemistry - A European Journal, 2018, 24(70), 18801-18808

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, 40 °C
1.2 Reagents: Sodium sulfate decahydrate ;  rt
1.3 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  90 min, rt
1.4 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  0 °C; 14 h, rt
2.1 Reagents: Triethylsilane Catalysts: 4-(1,1-Dimethylethyl)-4′-methyl-1,1′-biphenyl Solvents: 1,2-Dichloroethane ;  10 h, rt; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Phosphinic acid Catalysts: Iodine Solvents: Acetic acid ;  reflux
Referencia
Hypophosphorous acid
Popik, Vladimir V.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-11

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Triethylsilane Catalysts: 4-(1,1-Dimethylethyl)-4′-methyl-1,1′-biphenyl Solvents: 1,2-Dichloroethane ;  10 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Diisopropylethylamine Solvents: Acetonitrile ,  Tetrahydrofuran ;  12 h, rt
Referencia
Electrochemical Reduction of Diarylketones and Aryl Alkenes
Bi, Ce; et al, ChemCatChem, 2023, 15(9),

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: Acetic acid
2.1 -
3.1 Reagents: Aluminum chloride Solvents: Nitromethane
Referencia
Studies on selective preparation of aromatic compounds; 17. A new route for the preparation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Tashiro, Masashi; et al, Synthesis, 1978, (3), 214-15

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Triethylsilane Catalysts: Phosphorus(2+), phenyl(2,2′:6′,2′′-terpyridine-κN1,κN1′,κN1′′)-, (T-4)-, tetraki… Solvents: Dichloromethane ;  8 h, rt
Referencia
Carbonyl and olefin hydrosilylation mediated by an air-stable phosphorus(III) dication under mild conditions
Andrews, Ryan J.; et al, Chemical Communications (Cambridge, 2019, 55(39), 5599-5602

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ,  Ammonium fluoride Solvents: Dichloromethane
Referencia
Synthetic methods and reactions. 177. Ionic hydrogenation with triethylsilane-trifluoroacetic acid-ammonium fluoride or triethylsilane-pyridinium poly(hydrogen fluoride)
Olah, George A.; et al, Synlett, 1992, (8), 647-50

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Triethylsilane Catalysts: 4-(1,1-Dimethylethyl)-4′-methyl-1,1′-biphenyl Solvents: 1,2-Dichloroethane ;  12 h, 80 °C; 80 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Toluene Catalysts: Nafion 117
Referencia
Catalysis by solid superacids. 21. Nafion-H catalyzed de-tert-butylation of aromatic compounds
Olah, George A.; et al, Journal of Organic Chemistry, 1987, 52(9), 1881-4

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, fluoride, hydrate (1:1:3) Solvents: Acetonitrile ;  24 h, rt
2.1 Reagents: Triethylsilane Catalysts: 4-(1,1-Dimethylethyl)-4′-methyl-1,1′-biphenyl Solvents: 1,2-Dichloroethane ;  10 h, rt; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

Métodos de producción 21

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Aluminum alloy, base, Al 50,Ni 50 Solvents: Water ;  1 h, 90 °C; 8 h, 90 °C
Referencia
New Method for the Reduction of Benzophenones with Raney Ni-Al Alloy in Water
Liu, Guo-Bin; et al, Synthetic Communications, 2008, 38(10), 1651-1661

Métodos de producción 22

Condiciones de reacción
1.1 Catalysts: Nafion H Solvents: Benzene
Referencia
Solid superacid-catalyzed organic synthesis. 4. Perfluorinated resinsulfonic acid (Nafion-H) catalyzed Friedel-Crafts benzylation of benzene and substituted benzenes
Yamato, Takehiko; et al, Journal of Organic Chemistry, 1991, 56(6), 2089-91

Métodos de producción 23

Condiciones de reacción
1.1 Reagents: Triethylsilane Catalysts: 4-(1,1-Dimethylethyl)-4′-methyl-1,1′-biphenyl Solvents: 1,2-Dichloroethane ;  10 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

Métodos de producción 24

Condiciones de reacción
1.1 -
2.1 Reagents: Aluminum chloride Solvents: Nitromethane
Referencia
Studies on selective preparation of aromatic compounds; 17. A new route for the preparation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Tashiro, Masashi; et al, Synthesis, 1978, (3), 214-15

Métodos de producción 25

Condiciones de reacción
1.1 Reagents: Dichlorodimethylsilane ,  Sodium iodide Solvents: Acetonitrile
Referencia
A convenient procedure for the reduction of diarylmethanols with dichlorodimethylsilane/sodium iodide
Wiggins, J. Mark, Synthetic Communications, 1988, 18(7), 741-9

Métodos de producción 26

Condiciones de reacción
1.1 Catalysts: Molybdenum oxide (MoO3) Solvents: 1,4-Dioxane ;  rt → reflux; 10 h, reflux
Referencia
High catalytic efficiency of nanostructured molybdenum trioxide in the benzylation of arenes and an investigation of the reaction mechanism
Wang, Feng; et al, Chemistry - A European Journal, 2009, 15(3), 742-753

Métodos de producción 27

Condiciones de reacción
1.1 Reagents: Deuterium ;  3 K
Referencia
Activation of Molecular Hydrogen by Arylcarbenes
Mendez-Vega, Enrique; et al, Chemistry - A European Journal, 2018, 24(70), 18801-18808

Dibenzosuberane (DISCONTINUED) Raw materials

Dibenzosuberane (DISCONTINUED) Preparation Products

Dibenzosuberane (DISCONTINUED) Literatura relevante

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